molecular formula C13H16N2O2 B13753497 Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- CAS No. 5372-22-5

Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)-

Katalognummer: B13753497
CAS-Nummer: 5372-22-5
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: LCSOYHAUBXUTBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- is a substituted ethanol derivative featuring a pyrazole ring at the C2 position. The pyrazole moiety is modified with a benzyl group at the 1-position and a methyl group at the 3-position, while the oxygen atom is positioned at the 5-pyrazolyl site.

Eigenschaften

CAS-Nummer

5372-22-5

Molekularformel

C13H16N2O2

Molekulargewicht

232.28 g/mol

IUPAC-Name

2-(2-benzyl-5-methylpyrazol-3-yl)oxyethanol

InChI

InChI=1S/C13H16N2O2/c1-11-9-13(17-8-7-16)15(14-11)10-12-5-3-2-4-6-12/h2-6,9,16H,7-8,10H2,1H3

InChI-Schlüssel

LCSOYHAUBXUTBQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=C1)OCCO)CC2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

Synthesis of 1-Benzyl-3-methyl-5-pyrazolone Core

The key intermediate in the synthesis of Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- is 1-benzyl-3-methyl-5-pyrazolone . Its preparation follows a well-established method involving the reaction of phenylhydrazine derivatives with β-keto esters such as methyl acetoacetate.

Stepwise Synthetic Procedure
  • Step 1: pH Adjustment and Initial Reaction

    Phenylhydrazine is dissolved in methanol, and the pH is adjusted to an acidic range between 5.0 and 6.5 using hydrochloric acid to facilitate the reaction. Methyl acetoacetate is then added dropwise under stirring, maintaining the temperature between 40°C and 90°C. The mixture is refluxed for 1 to 6 hours to allow condensation and cyclization to form the pyrazolone ring.

  • Step 2: Removal of Methanol and pH Neutralization

    After the initial reaction, methanol is distilled off. The reaction mixture is then neutralized to pH 7.0 using a base such as sodium carbonate and refluxed again at 60°C to 80°C for 1 to 3 hours to complete the reaction and improve purity.

  • Step 3: Crystallization and Isolation

    The reaction mixture is cooled, and the crude product is filtered out as crystals.

  • Step 4: Recrystallization

    The crude crystals are dissolved in methanol under heat and recrystallized to obtain pure white crystals of 1-benzyl-3-methyl-5-pyrazolone.

Research Data Summary
Step Conditions Parameters Outcome
1 Methanol solution, pH 5.0-6.5 40-90°C, reflux 1-6 h Formation of pyrazolone intermediate
2 Methanol distillation, pH 7.0 60-80°C, reflux 1-3 h Reaction completion, improved purity
3 Cooling and filtration Ambient temperature Crude crystalline product isolation
4 Recrystallization in methanol Heated dissolution and cooling Pure white crystalline 1-benzyl-3-methyl-5-pyrazolone

This method is noted for its simplicity, low pollution, high yield, and high purity of the final pyrazolone intermediate.

Alkylation and Etherification to Form Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)-

Following the preparation of the pyrazolone core, further functionalization is required to attach the ethanol moiety via an ether linkage at the 4-position of the pyrazole ring.

General Alkylation Method
  • A mixture of 4-hydroxy-1-methyl-3,5-diphenylpyrazole (analogous to the pyrazolone intermediate) is treated with sodium methoxide in dry dimethylformamide (DMF) at 60°C.
  • A substituted benzyl halide (chloride or bromide) is added dropwise to the reaction mixture.
  • The mixture is heated at 55-60°C until the reaction completes, monitored by thin-layer chromatography (TLC).
  • After completion, the reaction mixture is poured into water, made alkaline, and extracted with ether.
  • The ether layer is washed, dried, and solvent removed under vacuum to yield the 4-benzyloxy substituted pyrazole derivative.
Subsequent Alkylation for 1-Substitution
  • 4-Benzyloxy-3,5-diphenylpyrazole is reacted with potassium t-butoxide in 2-propanol at room temperature.
  • The appropriate alkyl or arylalkyl halide is added dropwise.
  • The mixture is stirred for 1-2 days at room temperature, then heated at 50°C for several hours.
  • The product is extracted, purified by chromatography or recrystallization.
Representative Data Table
Compound Alkylating Agent Conditions Yield & Purity
4-Benzyloxy-1-methyl-3,5-diphenylpyrazole Benzyl chloride/bromide DMF, 55-60°C, 24 h High purity, confirmed by elemental analysis
1-Substituted-4-benzyloxy-3,5-diphenylpyrazole Alkyl halides (ethyl iodide, propyl bromide) 2-propanol, RT to 50°C, 1-2 days Crystalline solids or oils, purified by chromatography or recrystallization

This approach allows for the introduction of the benzyl group at the 1-position and the ethanol substituent via ether formation at the 4-position, yielding the target compound Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)-.

Alternative Preparation Routes and Notes

  • The preparation of 4-alkoxy pyrazoles including 4-benzyloxy derivatives has been demonstrated using phase-transfer catalysis with benzyltriethylammonium chloride and alkyl halides in aqueous sodium hydroxide at 60-70°C for 24 hours.
  • Sodium acetate and sodium hydroxide are commonly used bases in these reactions.
  • Purification typically involves recrystallization from methanol, acetonitrile, or 2-propanol, and chromatographic techniques.
  • Elemental analysis confirms the composition and purity of the synthesized compounds.

Summary of Preparation Methods

Preparation Stage Reagents/Conditions Key Points
Synthesis of 1-benzyl-3-methyl-5-pyrazolone Phenylhydrazine, methyl acetoacetate, MeOH, pH 5-6.5, reflux 40-90°C High yield, purity, low pollution
Alkylation to form 4-benzyloxy derivative Sodium methoxide, dry DMF, benzyl halide, 55-60°C Efficient ether formation, TLC monitored
1-Substitution alkylation Potassium t-butoxide, 2-propanol, alkyl halide, RT to 50°C Allows introduction of alkyl groups at N-1
Purification Recrystallization (methanol, acetonitrile), chromatography Ensures high purity and crystalline product

Analyse Chemischer Reaktionen

Types of Reactions

Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid.

    Reduction: Formation of benzyl ethane.

    Substitution: Formation of benzyl halides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Pharmacological Properties
Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- has been studied for its potential as a pharmacological agent. Its structure suggests that it may interact with biological targets, particularly in the realm of enzyme inhibition. Research indicates that compounds with similar pyrazole structures can act as inhibitors of specific proteases, which are crucial in various biological processes and disease mechanisms .

2. Synthesis of Derivatives
The synthesis of this compound can be achieved through various methods, including the reaction of phenylhydrazine with methyl acetoacetate under controlled conditions . Such synthetic pathways are essential for creating derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.

3. Prodrug Development
Efforts have been made to develop prodrugs based on this compound to enhance its bioavailability and therapeutic efficacy. The conversion into prodrug forms aims to improve absorption and minimize degradation before reaching the target site . This approach is particularly relevant for compounds intended for oral administration.

Cosmetic Formulation Applications

1. Skin Care Products
Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- has potential applications in cosmetic formulations due to its solubility and stability. It can be utilized as an active ingredient in skin care products, contributing to moisturizing and protective effects on the skin . The compound's ability to form emulsions makes it suitable for creams and lotions designed for topical application.

2. Stability and Safety Testing
In cosmetic formulation development, the stability of products containing this compound is critical. Studies highlight the importance of thorough safety assessments and stability testing to ensure that formulations maintain their efficacy over time without adverse effects on human skin . This aligns with regulatory requirements that mandate rigorous testing before market introduction.

Wirkmechanismus

The mechanism of action of Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The target compound is compared below with structurally related ethanol and pyrazole derivatives:

Compound Key Substituents Functional Impact Reference
Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- 1-Benzyl, 3-methyl, 5-oxy-pyrazole High lipophilicity (benzyl), steric hindrance (methyl), potential enzyme inhibition N/A
Tyrosol analogs () Phenolic hydroxyl, methoxy, or methyl groups on phenyl ring Tyrosinase inhibition (e.g., 4-hydroxy-3-methoxyphenyl ethanol: ~40% inhibition)
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol () Bulky tetramethylbutyl, ethoxy chain Surfactant properties, high molecular weight (due to branched alkyl chain)
Ethyl 2-(3-(difluoromethyl)-5-methylpyrazolyl)acetate () Difluoromethyl, ethyl ester Enhanced electronegativity (F), metabolic stability (ester group)
4-[(Ethoxyimino)(phenyl)methyl]-5-methyl-2-phenylpyrazol-3(2H)-one () Ethoxyimino, phenyl groups Crystallinity (mp 444–445 K), moderate synthesis yield (68%)


Key Observations :

  • Lipophilicity: The benzyl group in the target compound likely increases its lipophilicity compared to tyrosol analogs (polar phenolic groups) but less than the tetramethylbutyl derivative in .
  • Biological Activity: Pyrazole rings are associated with enzyme inhibition (e.g., tyrosinase in ).
  • Synthetic Efficiency : The 68% yield reported for ’s pyrazolone derivative indicates moderate efficiency, comparable to other heterocyclic syntheses (e.g., ’s dioxane-mediated reactions) .

Physicochemical and Regulatory Profiles

  • Solubility: Ethanol derivatives with bulky substituents (e.g., ’s tetramethylbutyl group) typically exhibit lower water solubility, whereas polar groups (e.g., tyrosol’s hydroxyl) enhance it. The target compound’s solubility likely falls between these extremes .

Research Implications and Gaps

  • Biological Potential: The structural resemblance to tyrosol analogs suggests the target compound could inhibit tyrosinase or similar enzymes, warranting in vitro testing .
  • Synthetic Optimization : Lessons from ’s ethoxyamine-mediated synthesis could improve the target compound’s yield through solvent or catalyst optimization .
  • Commercial Viability : ’s ethyl pyrazolyl acetates are commercially available (e.g., ZINC2549401), suggesting the target compound may attract interest if bioactivity is confirmed .

Biologische Aktivität

Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant and anti-inflammatory research. The structure of this compound suggests that it may interact with various biological pathways, making it a candidate for further investigation into its therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole moiety which is known for its diverse biological activities. The presence of the benzyl group enhances lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antioxidant Activity

Recent studies have demonstrated that compounds containing the pyrazole structure exhibit significant antioxidant properties. For instance, one study reported that related pyrazole derivatives showed high radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) with an IC50 value of 7.12 ± 2.32 µg/mL, outperforming standard antioxidants such as BHA (butylated hydroxyanisole) .

Table 1: Antioxidant Activity of Related Compounds

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)-TBDTBD
Standard (BHA)93.75TBD
Pyrazole Derivative A8710.5
Pyrazole Derivative B7515.0

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects were evaluated using various in vitro assays. These studies indicated that ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- could inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models. This suggests a mechanism through which the compound may exert protective effects against chronic inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating conditions associated with oxidative stress and inflammation:

  • Alzheimer's Disease : Research has shown that dual inhibitors targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can be beneficial in Alzheimer's treatment. Compounds similar to ethanol, 2-(1-benzyl-3-methyl-5-pyrazolyloxy)- have been synthesized and tested for their inhibitory activities against these enzymes, showcasing promising results .
  • Cancer Research : A study focused on the role of pyrazole derivatives in inhibiting cancer cell proliferation demonstrated that these compounds could selectively target cancer cells while sparing normal cells. This selectivity is attributed to their ability to modulate specific signaling pathways involved in cell growth and survival .

Q & A

Q. How do substituents on the pyrazole ring influence electronic properties and reactivity?

  • Methodology : Electron-donating groups (e.g., benzyl) enhance pyrazole ring stability, while electron-withdrawing groups increase electrophilicity. Hammett plots or DFT simulations quantify substituent effects on reaction rates .

Q. What are the challenges in achieving regioselectivity during pyrazole functionalization?

  • Methodology : Steric effects from the 1-benzyl group often direct reactivity to the 5-position. Use directing groups (e.g., acetyl) or meta-directing conditions (e.g., Lewis acids) to control substitution patterns .

Q. How can degradation pathways be analyzed under varying pH conditions?

  • Methodology : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC-MS to identify degradation products. Acidic conditions may hydrolyze the pyrazolyloxy linkage, while alkaline conditions promote ethanol oxidation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.